molecular formula C17H22N2O B1496526 4-(5-Heptyl-2-pyrimidinyl)phenol CAS No. 58415-62-6

4-(5-Heptyl-2-pyrimidinyl)phenol

Cat. No.: B1496526
CAS No.: 58415-62-6
M. Wt: 270.37 g/mol
InChI Key: SVCAHBHOQGCHHE-UHFFFAOYSA-N
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Description

4-(5-Heptyl-2-pyrimidinyl)phenol is a pyrimidine derivative featuring a heptyl chain at the 5-position of the pyrimidine ring and a phenolic hydroxyl group at the para-position of the attached phenyl ring.

Properties

CAS No.

58415-62-6

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

4-(5-heptylpyrimidin-2-yl)phenol

InChI

InChI=1S/C17H22N2O/c1-2-3-4-5-6-7-14-12-18-17(19-13-14)15-8-10-16(20)11-9-15/h8-13,20H,2-7H2,1H3

InChI Key

SVCAHBHOQGCHHE-UHFFFAOYSA-N

SMILES

CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O

Canonical SMILES

CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key pyrimidine-phenol derivatives and their substituent-driven properties are summarized below:

Compound Name Substituents Key Properties Reference ID
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Imidazole core, phenyl groups High NLO activity: β = 4.044 × 10⁻¹ cm/W, n₂ = -2.89 × 10⁻⁶ cm²/W; HOMO-LUMO gap = 2.54 eV
5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine Heptyl (C7) chain, hexyloxy (C6O) Likely liquid crystalline behavior due to long alkoxy chains; enhanced solubility in organic solvents
5-(4-Ethylphenyl)pyrimidin-2-ol Ethyl (C2) phenyl, hydroxyl pyrimidine Moderate polarity; potential H-bonding via pyrimidine-OH; limited NLO data available
4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]phenol Allyl, methyl, amino linkage Molecular weight = 317.38 g/mol; likely reduced conjugation due to amino spacer
Key Observations:

Alkyl Chain Length: The heptyl chain in 4-(5-Heptyl-2-pyrimidinyl)phenol may enhance solubility in nonpolar solvents compared to shorter alkyl analogs (e.g., ethyl in ). However, excessively long chains (e.g., hexyloxy in ) could disrupt π-π stacking, reducing crystallinity and NLO efficiency.

Electron-Donating vs. This could enhance hyperpolarizability (β, γ), a critical NLO parameter.

Core Heterocycle :

  • Imidazole derivatives (e.g., ) exhibit strong NLO activity due to their planar conjugated systems. Pyrimidine analogs, while less studied, may show comparable or superior performance if substituents optimize intramolecular charge transfer (ICT).

Nonlinear Optical (NLO) Properties

The NLO performance of pyrimidine derivatives is influenced by:

  • HOMO-LUMO Gap: A lower gap (e.g., 2.54 eV in imidazole analog ) facilitates ICT. For this compound, theoretical calculations (absent in evidence) would predict a gap <3 eV due to extended conjugation.
  • Hyperpolarizability: The imidazole derivative exhibits β = 4.044 × 10⁻¹ cm/W and γ = 2.2627 × 10⁻⁶ esu . Pyrimidine’s electron-deficient nature may further amplify these values if paired with donor groups like heptyl.

Thermal and Solubility Profiles

  • Melting Points : The imidazole analog melts at 278°C , while alkylated pyrimidines (e.g., ) likely have lower melting points due to reduced crystallinity.
  • Solubility : Heptyl chains improve organic solvent compatibility, critical for thin-film device fabrication.

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